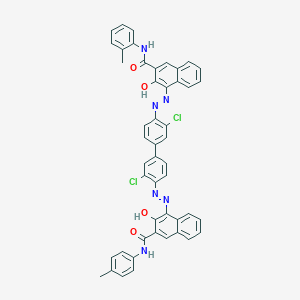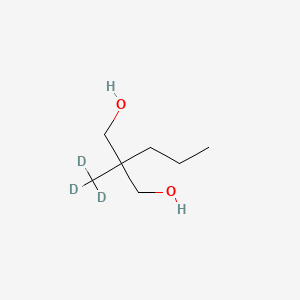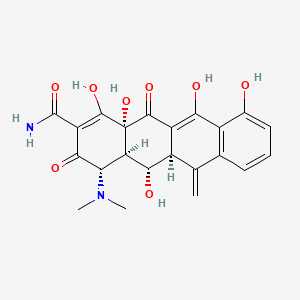
Sucralose-d6
Übersicht
Beschreibung
Sucralose-d6 ist ein deuteriummarkiertes Analogon von Sucralose, einem künstlichen Süßstoff, der häufig als Zuckerersatz verwendet wirdDiese Modifikation ist besonders nützlich in der wissenschaftlichen Forschung, um das metabolische Schicksal von Sucralose in biologischen Systemen und chemischen Reaktionen zu verfolgen .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound beinhaltet die selektive Chlorierung von Saccharose, gefolgt von der Einführung von Deuteriumatomen. Der Prozess beginnt typischerweise mit dem Schutz der Hydroxylgruppen in Saccharose, um unerwünschte Reaktionen zu verhindern. Die geschützte Saccharose wird dann mit Thionylchlorid oder anderen Chlorierungsmitteln chloriert, um Chloratome an bestimmten Positionen einzuführen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen Reagenzien und fortschrittlichen Reinigungsverfahren, um die isotopenreine und chemische Stabilität des Endprodukts zu gewährleisten. Der Produktionsprozess ist optimiert, um hohe Ausbeuten und Kosteneffizienz zu erzielen, während gleichzeitig strenge Qualitätskontrollstandards eingehalten werden .
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in verschiedene reduzierte Formen umwandeln.
Substitution: This compound kann Substitutionsreaktionen eingehen, bei denen Chloratome durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Natriumhydroxid und verschiedene Nukleophile werden in Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zu chlorierten Carbonsäuren führen, während die Reduktion deuterierte Alkohole erzeugen kann .
Wissenschaftliche Forschungsanwendungen
This compound hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Tracer verwendet, um die Stoffwechselwege und Abbauprodukte von Sucralose zu untersuchen.
Biologie: Wird in Stoffwechselstudien eingesetzt, um die Absorption, Verteilung, den Metabolismus und die Ausscheidung von Sucralose zu verstehen.
Medizin: Wird in pharmakokinetischen Studien verwendet, um die Auswirkungen von Sucralose auf verschiedene biologische Systeme zu untersuchen.
Industrie: Anwendung in der Qualitätskontrolle und Sicherheitsbewertung von Lebensmitteln, die Sucralose enthalten.
Wirkmechanismus
This compound übt seine Wirkung aus, indem es den süßen Geschmack von Saccharose nachahmt, ohne zur Energiegewinnung verstoffwechselt zu werden. Es interagiert mit Süßgeschmacksrezeptoren auf der Zunge und löst ein süßes Gefühl aus. In biologischen Systemen kann this compound die Bildung von Lipid-Rafts und die Zielführung von Proteinen zu Lipid-Rafts beeinflussen und so zelluläre Signalwege beeinflussen. Diese Interaktion kann Immunantworten und andere zelluläre Funktionen modulieren .
Wissenschaftliche Forschungsanwendungen
Sucralose-d6 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studying the metabolic pathways and degradation products of sucralose.
Biology: Employed in metabolic studies to understand the absorption, distribution, metabolism, and excretion of sucralose.
Medicine: Utilized in pharmacokinetic studies to investigate the effects of sucralose on various biological systems.
Industry: Applied in quality control and safety assessments of food products containing sucralose.
Wirkmechanismus
Target of Action
Sucralose-d6, an isotopically labeled analog of the artificial sweetener sucralose , primarily targets the sweet taste receptor 1 receptor 3 (T1R3) in the human body . This receptor plays a crucial role in mediating sucralose-dependent signaling pathways that regulate satiety, incretin release, and insulin response .
Mode of Action
This compound interacts with its targets in a complex manner. It has been found to upregulate SGLT-1 expression, which is independent of the action of GLUT2 . This interaction with T1R3 leads to a series of changes in the body. For instance, it has been reported that sucralose can interfere with T-cell membrane order and limit PLC 1-dependent induction of intracellular calcium release into the cytoplasm .
Pharmacokinetics
It is known that sucralose, the parent compound of this compound, is nonmetabolizable in the gastrointestinal tract (git) and passes out of the body unaffected via urine . This suggests that this compound may have similar properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It has been reported that sucralose can withstand drastic heat and pH and is resistant to wastewater treatment . This suggests that this compound may have similar environmental stability. The impact of this compound on environmental bacteria is still under investigation .
Biochemische Analyse
Biochemical Properties
Sucralose-d6 interacts with various biomolecules in the body. It is known to activate sweet taste receptors (T1R2/T1R3) in the alimentary tract, playing a role in sweet taste sensation and hormone secretion . The interaction of this compound with these receptors and its effects on cell signaling are key aspects that require a deeper understanding .
Cellular Effects
This compound has been found to affect glucose metabolism by activating sweet taste receptors in enteroendocrine cells and pancreatic β-cells, which trigger the secretion of incretins and insulin . The specific cellular effects of this compound can vary, with some studies reporting no significant impact on concentrations of blood glucose, insulin, or gut hormones .
Molecular Mechanism
It is known to affect lipid raft formation and/or targeting of individual proteins to lipid rafts . These lipid rafts compartmentalize signaling molecules in a spatially and temporally dynamic manner, selectively permitting or avoiding activation of individual signaling cascades .
Temporal Effects in Laboratory Settings
It is known that this compound is a useful research tool in fields such as pharmacology, metabolism, and food science, where it can be used to study the pharmacokinetics and metabolic fate of sucralose in vitro .
Dosage Effects in Animal Models
High doses of this compound have been found to reduce immune responses in mice
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to affect glucose metabolism, and its interaction with sweet taste receptors can influence the secretion of hormones that regulate metabolism
Transport and Distribution
This compound is not readily absorbed into the bloodstream and is primarily excreted in the feces . It does not readily pass into the brain, the developing fetus, or breast milk
Subcellular Localization
Given that this compound is primarily excreted and not readily absorbed into the bloodstream , it is likely that it does not significantly accumulate within specific compartments or organelles in cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sucralose-d6 involves the selective chlorination of sucrose followed by the introduction of deuterium atoms. The process typically starts with the protection of hydroxyl groups in sucrose to prevent unwanted reactions. The protected sucrose is then subjected to chlorination using thionyl chloride or other chlorinating agents to introduce chlorine atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s isotopic purity and chemical stability. The production process is optimized to achieve high yields and cost-effectiveness while maintaining strict quality control standards .
Analyse Chemischer Reaktionen
Types of Reactions
Sucralose-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: This compound can undergo substitution reactions where chlorine atoms are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield chlorinated carboxylic acids, while reduction can produce deuterated alcohols .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sucralose: Die nicht-deuterierte Form von Sucralose-d6, die häufig als künstlicher Süßstoff verwendet wird.
Aspartam: Ein weiterer künstlicher Süßstoff mit einer anderen chemischen Struktur und einem anderen Stoffwechselprofil.
Einzigartigkeit von this compound
This compound ist einzigartig aufgrund seiner Deuteriummarkierung, die es zu einem unschätzbaren Werkzeug für die Verfolgung und Untersuchung des metabolischen Schicksals von Sucralose macht. Diese Isotopenmarkierung liefert Einblicke in die Pharmakokinetik und Stoffwechselwege von Sucralose, die mit nicht-markierten Verbindungen nicht möglich sind .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R,6R)-2-[(2R,3S,4S,5S)-2,5-bis[chloro(dideuterio)methyl]-3,4-dihydroxyoxolan-2-yl]oxy-5-chloro-6-[dideuterio(hydroxy)methyl]oxane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19Cl3O8/c13-1-4-7(17)10(20)12(3-14,22-4)23-11-9(19)8(18)6(15)5(2-16)21-11/h4-11,16-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQAVOSOZGMPRM-GCUTWYSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CCl)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)C([2H])([2H])Cl)O)O)C([2H])([2H])Cl)O)O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301339960 | |
| Record name | Sucralose-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1459161-55-7 | |
| Record name | Sucralose-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301339960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is sucralose-d6 used instead of regular sucralose for quantifying sucralose in water samples?
A1: this compound, the deuterated form of sucralose, is used as an internal standard due to matrix effects observed in surface and wastewater samples []. These matrix effects can interfere with the ionization of sucralose during mass spectrometry analysis, leading to inaccurate quantification.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3R)-5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B562252.png)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)





![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)



